The compound (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL, with the CAS number 1336205-76-5, is a chiral amino alcohol characterized by its unique stereochemistry. Its molecular formula is , and it has a molecular weight of approximately 193.29 g/mol . This compound features a propan-2-ol moiety attached to an amino group and a phenyl group that is further substituted with an isopropyl group, contributing to its distinct properties and potential applications.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
The synthesis of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL typically involves multi-step organic synthesis techniques. Common methods include:
These steps require careful control of reaction conditions to maintain the desired stereochemistry.
(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL has potential applications in:
The unique structural characteristics may also allow for its use in materials science as a chiral auxiliary or ligand in asymmetric synthesis.
Interaction studies are crucial for understanding how (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL interacts with biological systems. Preliminary studies might focus on:
These studies help elucidate the pharmacokinetic and pharmacodynamic properties essential for drug development.
Several compounds share structural similarities with (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL. Here are notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL | 88655-03-2 | Similar structure but different phenyl substitution; potential variations in biological activity. |
| (1R,2S)-1-Amino-1-(2-Aminophenyl)propan-2-Ol | 55294905 | Contains an additional amino group; may enhance interaction with biological targets. |
| (1R, 3S)-3-Amino-N-(4-isopropylphenyl)propanamide | Not available | Different functional groups that could lead to varied pharmacological effects. |
The uniqueness of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL lies in its specific stereochemistry and the arrangement of substituents, which influence its reactivity and interaction with biological systems compared to these similar compounds.